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Introduction
26RFa, also known as pyroglutamylated RF-amide peptide (QRFP), is a neuropeptide that

plays a significant role in a variety of physiological processes, including the regulation of food

intake, energy homeostasis, and glucose metabolism.[1][2] First identified in the brain of the

European green frog, subsequent research has revealed that the 26RFa peptide and its

cognate G protein-coupled receptor, GPR103, are highly conserved across the vertebrate

phylum, from fish to mammals.[3][4][5] This remarkable evolutionary conservation underscores

the fundamental biological importance of the 26RFa/GPR103 signaling system and highlights

its potential as a therapeutic target for a range of metabolic disorders. This technical guide

provides an in-depth overview of the evolutionary conservation of the 26RFa peptide

sequence, details the experimental methodologies used for its characterization, and illustrates

its key signaling pathways.

Data Presentation: Sequence Homology of 26RFa
The primary structure of the 26RFa peptide has been remarkably preserved throughout

vertebrate evolution. The C-terminal octapeptide, in particular, is fully conserved from

amphibians to mammals, suggesting this region is critical for the peptide's biological activity.[4]

[5] The following tables summarize the quantitative data on the sequence identity of the 26RFa

peptide across various species.
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Species Comparison Sequence Identity (%) Reference

Frog vs. Human 77% [4]

Frog vs. Rat 65% [4]

Rat vs. Human 81% [4]

Human, Rat, and Frog (overall) ~80% [5]

Species 26RFa Peptide Sequence Reference

Human
TSGPLGNLAEELNGYSRKKG

GFSFRF-NH2
[4]

Rat
ASGPLGTLAEELSSYSRRKG

GFSFRF-NH2
[4]

Frog
VGTALGSLAEELNGYNRKKG

GFSFRF-NH2
[4]

Zebra Finch
SGTLGNLAEEINGYNRRKGG

FTFRF-NH2
[6]

Experimental Protocols
The discovery and characterization of 26RFa have been facilitated by a combination of classic

and modern biochemical and molecular biology techniques.

Protocol 1: Neuropeptide Extraction and Sequencing
This protocol outlines the general steps for the isolation and sequencing of neuropeptides like

26RFa from brain tissue.

1. Tissue Homogenization and Peptide Extraction:

Excise brain tissue, preferably from the hypothalamus where 26RFa is highly expressed, and

immediately snap-freeze in liquid nitrogen to prevent degradation.[7]
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Homogenize the frozen tissue in an acidified organic solvent, such as acidified acetone

(acetone:water:hydrochloric acid, 40:6:1 v/v/v) or acidified methanol (90% methanol, 9%

glacial acetic acid, 1% water), to precipitate larger proteins and extract smaller peptides.[8]

[9][10]

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated

proteins.[7]

Collect the supernatant containing the peptide extract.

2. Peptide Purification:

Subject the peptide extract to solid-phase extraction (SPE) using a C18 column to desalt and

concentrate the peptides.[8]

Further purify the peptide fraction using multi-step reverse-phase high-performance liquid

chromatography (RP-HPLC). Monitor the elution profile by UV absorbance at 214 nm and

280 nm.

3. Peptide Sequencing:

Analyze the purified peptide fractions using mass spectrometry (MS), such as MALDI-TOF

MS or LC-ESI-IT MS/MS, to determine the mass-to-charge ratio of the peptides.[5][8]

Perform tandem mass spectrometry (MS/MS) on the peptide of interest to induce

fragmentation.

The resulting fragment ion spectrum is then used for de novo sequencing to elucidate the

amino acid sequence of the peptide.[8]

Protocol 2: Molecular Cloning of the 26RFa Precursor
cDNA
This protocol describes the steps to identify and sequence the cDNA encoding the precursor

protein of 26RFa.

1. RNA Extraction and cDNA Synthesis:
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Isolate total RNA from the hypothalamus using a suitable RNA extraction method.

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.

2. PCR Amplification and Cloning:

Design degenerate primers based on the known amino acid sequence of 26RFa from a

related species or homologous sequences found in databases.

Perform polymerase chain reaction (PCR) using the synthesized cDNA as a template and

the designed primers to amplify the 26RFa precursor cDNA.

Ligate the amplified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).

Transform the ligated vector into competent E. coli cells and select for positive clones.

3. Sequencing and Analysis:

Isolate the plasmid DNA from the positive clones and sequence the insert to determine the

nucleotide sequence of the 26RFa precursor cDNA.[11][12]

Translate the nucleotide sequence to deduce the amino acid sequence of the prepro-26RFa

protein.

Analyze the precursor sequence for the presence of a signal peptide, the mature 26RFa

sequence, and potential cleavage sites.[4]

Protocol 3: GPR103 Signaling Assay - cAMP
Measurement
This protocol details a common method to assess the functional coupling of GPR103 to G-

protein signaling pathways by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Transfection:

Culture a suitable host cell line, such as HEK293 or CHO cells, that does not endogenously

express GPR103.
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Transiently or stably transfect the cells with an expression vector containing the cDNA for

GPR103.

2. cAMP Assay:

Plate the transfected cells in a multi-well plate and allow them to adhere.

Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the

degradation of cAMP.

Stimulate the cells with varying concentrations of 26RFa peptide.

To assess Gi coupling (inhibition of adenylyl cyclase), co-stimulate the cells with forskolin, an

activator of adenylyl cyclase.

Lyse the cells and measure the intracellular cAMP concentration using a competitive

immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an

enzyme-linked immunosorbent assay (ELISA).[13][14]

3. Data Analysis:

Generate dose-response curves by plotting the cAMP concentration against the log of the

26RFa concentration.

Calculate the EC50 (for Gs coupling) or IC50 (for Gi coupling) values to determine the

potency of 26RFa at the GPR103 receptor.[13]

Signaling Pathways
26RFa exerts its biological effects by binding to its receptor, GPR103, which is coupled to

heterotrimeric G proteins. The activation of GPR103 initiates downstream signaling cascades

that modulate cellular function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sequence: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612779#evolutionary-conservation-of-the-26rfa-
peptide-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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